3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide
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Overview
Description
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 1-methyl group.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Amidation: Finally, the furan ring is coupled with the benzimidazole derivative through an amidation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl groups on the furan and benzimidazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Furanones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Brominated derivatives of the furan and benzimidazole rings.
Scientific Research Applications
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole moiety is known to bind to various biological targets, including DNA and proteins.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound also contains a furan ring but differs in its substitution pattern and functional groups.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound features a benzimidazole moiety but with different substituents and functional groups.
Uniqueness
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide is unique due to its specific combination of a furan ring, benzimidazole moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-11-10-12(2)23-15(11)16(22)20-18(3,4)17-19-13-8-6-7-9-14(13)21(17)5/h6-10H,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXWYNZXPSCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC(C)(C)C2=NC3=CC=CC=C3N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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